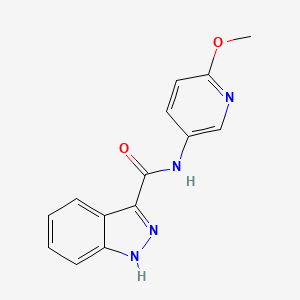
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドは、複素環式化合物のクラスに属する化学化合物です。この化合物は、6位にメトキシ基で置換されたピリジン環と、3位にカルボキサミド基を持つインダゾール環を特徴としています。
準備方法
合成経路と反応条件
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドの合成は、通常、以下の手順を伴います。
ピリジン中間体の形成: 出発物質である6-メトキシピリジンは、必要な官能基を導入するために様々な反応にかけられます。
インダゾール環の形成: 次に、ピリジン中間体は適切な試薬と反応させてインダゾール環を形成します。この手順には、多くの場合、環化反応が伴います。
カルボキサミドの形成: 最後の手順は、インダゾール環の3位にカルボキサミド基を導入することです。これは、カルボジイミドやカップリング剤などの試薬を用いたアミド結合形成反応によって達成できます。
工業的生産方法
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドの工業的生産方法は、高収率と高純度を確保するために、最適化された反応条件を用いた大規模合成を含みます。これらの方法には、多くの場合、以下が含まれます。
バッチ反応器: 反応条件を制御して監視するために。
連続フロー反応器: 効率的でスケーラブルな生産のために。
化学反応の分析
反応の種類
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドは、酸化、還元、置換など、様々な化学反応を起こす可能性があります。
酸化: 酸化された誘導体を形成するために、酸素原子を導入します。
還元: 特定の官能基を還元するために、水素原子を付加します。
置換: ある官能基を別の官能基に置換します。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
置換: ハロゲンや求核試薬などの試薬を適切な条件下で。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はヒドロキシル化された誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドは、薬化学、生物学研究、化学生物学など、いくつかの科学研究への応用があります。
薬化学: そのユニークな構造的特徴により、創薬におけるリード化合物としての可能性があります。
生物学研究: 生物学的活性と潜在的な治療効果を調査します。
化学生物学: 特定の生化学経路や分子相互作用を研究するためのプローブとして使用されます。
科学的研究の応用
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study specific biochemical pathways and molecular interactions.
作用機序
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的は、重要な生物学的経路に関与する酵素、受容体、またはその他のタンパク質を含みます。この化合物の効果は、これらの標的への結合を介して媒介され、その活性を調節し、その後の生物学的反応を引き起こします。
類似の化合物との比較
類似の化合物
- N-(6-メトキシピリジン-3-イル)-4-(ピリジン-2-イル)チアゾール-2-アミン
- N-(6-モルホリノピリジン-3-イル)-2-(6-フェニルイミダゾ[2,1-b]チアゾール-3-イル)アセトアミド
独自性
N-(6-メトキシピリジン-3-イル)-1H-インダゾール-3-カルボキサミドは、メトキシピリジンとインダゾール環にカルボキサミド基が組み合わされているという独自の構造により、他の化合物とは異なります。このユニークな構造は、明確な化学的および生物学的特性を付与し、研究や潜在的な治療用途のための貴重な化合物となります。
類似化合物との比較
Similar Compounds
- N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide is unique due to its specific combination of a methoxypyridine and an indazole ring with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C14H12N4O2 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
N-(6-methoxypyridin-3-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-20-12-7-6-9(8-15-12)16-14(19)13-10-4-2-3-5-11(10)17-18-13/h2-8H,1H3,(H,16,19)(H,17,18) |
InChIキー |
PXCVEBTZLGXKLD-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)NC(=O)C2=NNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide](/img/structure/B12164660.png)
![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12164661.png)
![7-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12164669.png)
![Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12164675.png)
![3-(2-methoxyethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164689.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B12164694.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12164699.png)


![2-(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B12164713.png)
![methyl 2-{[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B12164716.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12164719.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12164720.png)

